molecular formula C7H7BrO2S B1524728 Methyl 5-bromo-3-methylthiophene-2-carboxylate CAS No. 876938-56-6

Methyl 5-bromo-3-methylthiophene-2-carboxylate

Cat. No. B1524728
M. Wt: 235.1 g/mol
InChI Key: SHCAFAUPTCPXRD-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 876938-56-6 . It has a molecular weight of 235.1 and its IUPAC name is methyl 5-bromo-3-methyl-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5 (8)11-6 (4)7 (9)10-2/h3H,1-2H3 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . and is stored at 4°C . The compound’s country of origin is CN .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field: Industrial Chemistry and Material Science

    • Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to protect metals and other materials from degradation .
  • Scientific Field: Organic Electronics

    • Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • Results or Outcomes : The incorporation of thiophene derivatives into electronic devices can improve their performance and efficiency .

properties

IUPAC Name

methyl 5-bromo-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCAFAUPTCPXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701583
Record name Methyl 5-bromo-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-methylthiophene-2-carboxylate

CAS RN

876938-56-6
Record name Methyl 5-bromo-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After thionyl chloride was added to methanol, 5-bromo-3-methylthiophene-2-carboxylic acid was added thereto and the resulting solution was heated and refluxed to obtain methyl 5-bromo-3-methylthiophene-2-carboxylate. EI: 234, 236.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li - 2018 - search.proquest.com
The dissertation will give an introduction, background and current research progress in the areas of antifolates and chemotherapy of anticancer. The design and synthesis of classical 6-…
Number of citations: 3 search.proquest.com

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